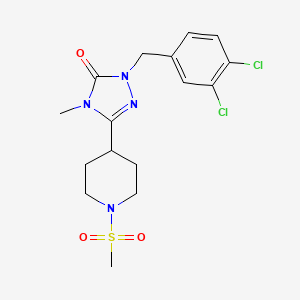

1-(3,4-dichlorobenzyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Description

Properties

IUPAC Name |

2-[(3,4-dichlorophenyl)methyl]-4-methyl-5-(1-methylsulfonylpiperidin-4-yl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20Cl2N4O3S/c1-20-15(12-5-7-21(8-6-12)26(2,24)25)19-22(16(20)23)10-11-3-4-13(17)14(18)9-11/h3-4,9,12H,5-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQMDPSZLVGBAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CC2=CC(=C(C=C2)Cl)Cl)C3CCN(CC3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl2N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-dichlorobenzyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one, identified by its CAS number 1105211-88-8, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 419.3 g/mol. The presence of a triazole ring and piperidine moiety suggests potential interactions with various biological targets.

Anticancer Properties

The triazole moiety is linked to anticancer activity. In studies involving related compounds, such as mercapto-substituted 1,2,4-triazoles, notable cytotoxic effects were observed against various cancer cell lines. For example, compounds similar to the target compound showed IC50 values in the low micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines . This suggests that this compound may also exhibit similar activity.

Enzyme Inhibition

Compounds containing piperidine and sulfonamide functionalities have been associated with enzyme inhibition. For example, synthesized derivatives have shown effective inhibition against acetylcholinesterase (AChE) and urease . The mechanism often involves binding to the active site of these enzymes, leading to decreased enzymatic activity.

Study 1: Antiviral Screening

In a comparative study of triazole derivatives against HIV strains, compounds with structural similarities to our target compound displayed EC50 values ranging from 0.018 µM to 10.6 nM depending on the strain. This highlights the potential for our compound to be similarly effective against viral targets .

Study 2: Cytotoxicity Assessment

A series of triazole-based compounds were evaluated for their cytotoxic effects on cancer cell lines. One derivative exhibited an IC50 value of 6.2 µM against HCT-116 cells. Given the structural parallels with our target compound, it is plausible that it may exhibit comparable cytotoxicity in vitro .

Scientific Research Applications

Medicinal Applications

The medicinal properties of 1,2,4-triazole derivatives have been extensively studied. This specific compound exhibits significant bioactivity due to its structural features.

Antimicrobial Activity

Research indicates that triazole derivatives possess potent antimicrobial properties. For instance:

- Antibacterial Properties : Compounds in this class have shown effectiveness against a range of bacteria including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Studies have reported minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL for certain triazole derivatives against these pathogens .

- Antifungal Activity : Triazoles are also recognized for their antifungal efficacy. They inhibit fungal growth by targeting specific enzymes involved in ergosterol biosynthesis, making them valuable in treating fungal infections .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of triazole derivatives. These compounds can act as antagonists at gamma-aminobutyric acid (GABA) receptors, potentially offering therapeutic benefits in neurodegenerative diseases .

Anticancer Potential

Emerging research suggests that triazole derivatives may exhibit anticancer activity. They can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Agricultural Applications

The application of 1-(3,4-dichlorobenzyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one extends to agriculture as well.

Fungicides

Triazole compounds are widely used as fungicides in agriculture due to their ability to inhibit fungal growth. They are effective against various crop pathogens, thereby protecting crops from diseases that can significantly reduce yield .

Herbicides

Some triazole derivatives have been investigated for their herbicidal properties. Their ability to disrupt plant metabolic processes makes them potential candidates for developing new herbicides that can selectively target weeds without harming crops .

Material Science Applications

The unique chemical structure of triazoles allows for their use in material science.

Supramolecular Chemistry

Triazole-based compounds can form coordination complexes with metal ions, making them useful in supramolecular chemistry. These complexes can be utilized in the development of sensors and catalysts .

Polymers

Triazoles are incorporated into polymer matrices to enhance mechanical properties and thermal stability. Their presence can improve the performance of materials used in various applications ranging from coatings to electronic devices .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling a comparative analysis of substituent effects on physicochemical and biological properties.

1-(3,4-Dichloro-Benzyl)-4-(1-Ethyl-5-Methyl-1H-Pyrazole-4-Sulfonyl)-Piperazine

- Structural Differences : Replaces the triazolone core with a piperazine ring and substitutes the methylsulfonyl-piperidine group with a pyrazole-sulfonyl moiety.

- Implications: The pyrazole-sulfonyl group may enhance metabolic stability compared to methylsulfonyl-piperidine due to increased steric hindrance.

5-{1-[(4-Chlorophenyl)Sulfonyl]-4-Piperidinyl}-4-[3-(Trifluoromethyl)Phenyl]-4H-1,2,4-Triazol-3-Yl Methyl Sulfide

- Structural Differences : Features a trifluoromethylphenyl group at position 4 and a 4-chlorophenylsulfonyl-piperidine substituent. The methyl sulfide group replaces the methylsulfonyl moiety.

- The chlorophenylsulfonyl group may confer stronger π-π stacking interactions compared to methylsulfonyl .

1,5-Dimethyl-4-(5-(4-(4-(Coumarin-3-Yl)-2,3-Dihydro-1H-Benzo[b][1,4]Diazepin-2-Yl)Phenyl)-4,5-Dihydro-1H-Tetrazol-1-Yl)-2-Phenyl-1,2-Dihydro-3H-Pyrazol-3-One

- Structural Differences : Incorporates a coumarin-diazepine-tetrazole hybrid system instead of the triazolone core.

- Implications : The extended aromatic system (coumarin) may enhance fluorescence properties, making it suitable for imaging studies. However, the increased molecular weight could reduce bioavailability .

Data Tables Summarizing Key Comparisons

Table 1: Structural Features and Hypothesized Effects

| Compound | Core Structure | Key Substituents | Hypothesized Properties |

|---|---|---|---|

| Target Compound | 1,2,4-Triazol-5-one | 3,4-Dichlorobenzyl, Methylsulfonyl-piperidine | High lipophilicity, moderate metabolic stability |

| 1-(3,4-Dichloro-benzyl)-piperazine | Piperazine | Pyrazole-sulfonyl | Enhanced steric hindrance, reduced H-bonding |

| 5-{...}-methyl sulfide | 1,2,4-Triazol-5-one | Trifluoromethylphenyl, Chlorophenylsulfonyl | Improved permeability, strong π-π stacking |

| Coumarin-diazepine-tetrazole derivative | Pyrazol-3-one | Coumarin-diazepine | Fluorescent, high molecular weight |

Table 2: Substituent Impact on Key Parameters

| Substituent | Effect on Lipophilicity | Effect on Metabolic Stability | Potential Bioactivity |

|---|---|---|---|

| 3,4-Dichlorobenzyl | ↑↑ | Moderate | Antimicrobial |

| Methylsulfonyl-piperidine | ↑ | ↑ | Kinase inhibition |

| Trifluoromethylphenyl | ↑↑↑ | ↓ | CNS-targeted |

| Coumarin | ↑↑ | ↓↓ | Imaging applications |

Research Findings and Limitations

- Synthetic Accessibility : The target compound’s synthesis likely involves multi-step heterocyclic condensations, as seen in analogous triazolone derivatives (e.g., coumarin-diazepine hybrids in ).

- Gaps in Evidence : Biological activity data (e.g., IC₅₀, solubility) are absent, limiting mechanistic insights. Comparisons rely on structural analogs (e.g., sulfonamide-piperidine derivatives in ).

Q & A

Q. What are the recommended synthetic strategies for constructing the 1,2,4-triazol-5(4H)-one core in this compound?

The synthesis typically involves multi-step protocols, including nucleophilic substitutions and cycloadditions. For example:

- Step 1 : Formation of the triazole ring via condensation of hydrazine derivatives with carbonyl-containing intermediates under reflux conditions (e.g., ethanol, 80°C).

- Step 2 : Introduction of the 3,4-dichlorobenzyl group via alkylation using a benzyl halide derivative in the presence of a base like K₂CO₃.

- Step 3 : Sulfonylation of the piperidine moiety using methylsulfonyl chloride in dichloromethane with triethylamine as a base. Key challenges include regioselectivity in triazole formation and purification of intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

A combination of analytical techniques is critical:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl group at position 4, methylsulfonyl-piperidine at position 3).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₇H₁₈Cl₂N₄O₃S).

- HPLC-PDA : Purity assessment (>95%) using a C18 column and acetonitrile/water mobile phase. Discrepancies in spectral data should prompt re-evaluation of reaction conditions or intermediate isolation .

Q. What solvent systems are optimal for recrystallizing this compound?

Methanol/water or ethanol/water mixtures (7:3 v/v) are commonly used. Slow evaporation at 4°C enhances crystal formation. For polar derivatives, dimethyl sulfoxide (DMSO) may be required, but residual solvent must be removed via vacuum drying .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets?

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. Focus on the triazolone core’s hydrogen-bonding potential and the dichlorobenzyl group’s hydrophobic interactions.

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (AMBER/CHARMM force fields). Validate predictions with in vitro assays (e.g., fluorescence polarization for binding constants) .

Q. What experimental approaches resolve contradictions in reported bioactivity data?

- Comparative Assays : Test the compound against standardized cell lines (e.g., HEK293, HepG2) using consistent protocols (e.g., MTT assay, 48-hour incubation).

- Metabolic Stability Analysis : Use liver microsomes (human/rat) to evaluate cytochrome P450-mediated degradation, which may explain variability in IC₅₀ values.

- Structural Analog Synthesis : Modify the piperidine sulfonyl group (e.g., replace methylsulfonyl with ethylsulfonyl) to isolate structure-activity relationships (SAR) .

Q. How can researchers optimize catalytic conditions for large-scale synthesis?

- Catalyst Screening : Test Pd/C, Ni, or Cu catalysts for hydrogenation steps. For example, Pd/C (10% wt) in methanol at 50 psi H₂ achieves >90% yield in piperidine reduction.

- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for sulfonylation to reduce environmental impact.

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and minimize byproducts .

Q. What strategies mitigate solubility limitations in pharmacokinetic studies?

- Prodrug Design : Introduce phosphate esters at the triazolone NH group to enhance aqueous solubility.

- Nanoformulation : Use liposomal encapsulation (e.g., DPPC/cholesterol) or PEGylation to improve bioavailability.

- Co-solvent Systems : Employ 10% DMSO in saline for in vivo administrations, ensuring toxicity thresholds are not exceeded .

Data Analysis & Mechanistic Questions

Q. How should researchers interpret conflicting NMR data for the piperidin-4-yl moiety?

- Variable Temperature NMR : Perform experiments at 25°C and 60°C to assess conformational flexibility (e.g., chair vs. boat transitions).

- NOESY/ROESY : Identify through-space interactions between the methylsulfonyl group and adjacent protons to confirm stereochemistry.

- X-ray Crystallography : Resolve ambiguity by growing single crystals (diffraction data collected at 100 K) .

Q. What mechanistic insights explain the compound’s stability under acidic conditions?

- Degradation Studies : Incubate the compound in HCl (0.1 M, 37°C) and monitor via LC-MS. The methylsulfonyl group likely stabilizes the piperidine ring against protonation-induced ring-opening.

- DFT Calculations : Compute bond dissociation energies (B3LYP/6-31G*) to identify vulnerable sites (e.g., triazolone C=O bond).

- Isotope Labeling : Use deuterated solvents (D₂O) to trace hydrolysis pathways .

Experimental Design & Optimization

Q. What controls are essential in assessing the compound’s off-target effects?

- Negative Controls : Include parent structures lacking the dichlorobenzyl group to isolate the contribution of this moiety.

- Counter-Screens : Test against unrelated targets (e.g., GPCRs, ion channels) to evaluate selectivity.

- Cytotoxicity Assays : Use primary human fibroblasts to distinguish between specific bioactivity and general toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.